Product packaging for Clinacoside C(Cat. No.:)

Clinacoside C

Cat. No.: B1244441
M. Wt: 339.36 g/mol
InChI Key: OOEFTZYRPVDNEQ-SNOHOBSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clinacoside C is a bioactive compound identified in the medicinal plant Clinacanthus nutans , a species traditionally used in Southeast Asian medicine . Recent metabolomic studies have highlighted its significant contribution to the plant's strong antioxidant profile, demonstrating an ability to reduce intracellular reactive oxygen species (ROS) in HepG2 liver cell models . Preliminary in silico molecular docking analyses suggest that this compound may function as a potential inhibitor of the Keap1 protein, indicating a plausible mechanism for its antioxidative activity via the Nrf2 signaling pathway, a key regulator of cellular antioxidant defense . This interaction warrants further investigation to fully elucidate the compound's mechanism of action. Research into this compound is primarily focused on its potential to protect against oxidative stress-related cellular damage, positioning it as a promising candidate for fundamental research in hepatoprotection and antioxidative mechanisms . The compound is presented for research purposes to further explore its bioactivity and molecular interactions. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human consumption purposes. Please handle in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO8S B1244441 Clinacoside C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO8S

Molecular Weight

339.36 g/mol

IUPAC Name

(E)-3-methylsulfinyl-N-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]prop-2-enamide

InChI

InChI=1S/C12H21NO8S/c1-22(19)5-2-8(15)13-3-4-20-12-11(18)10(17)9(16)7(6-14)21-12/h2,5,7,9-12,14,16-18H,3-4,6H2,1H3,(H,13,15)/b5-2+/t7-,9-,10+,11-,12-,22?/m1/s1

InChI Key

OOEFTZYRPVDNEQ-SNOHOBSZSA-N

Isomeric SMILES

CS(=O)/C=C/C(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CS(=O)C=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O

Synonyms

clinacoside C

Origin of Product

United States

Isolation, Purification, and Natural Occurrence of Clinacoside C

Methodologies for Extraction and Primary Isolation from Plant Material

The initial step in obtaining Clinacoside C involves the extraction of phytochemicals from Clinacanthus nutans plant material, typically the leaves and stems. usm.mypharmainfo.in A common approach is the use of a methanol (B129727) extraction, followed by partitioning with different solvents to separate compounds based on their polarity. pharmainfo.intandfonline.com

A frequently employed method involves the following steps:

Maceration or Sonication: Dried and powdered plant material is soaked in a solvent, often methanol, to extract a wide range of compounds. acgpubs.orgump.edu.my Sonication, which uses ultrasonic frequencies, can also be employed to enhance the extraction process. ump.edu.my

Solvent Extraction: The plant material is extracted with a solvent. Methanol is a common choice, though ethanol (B145695) and chloroform (B151607) have also been used for extracting various compounds from C. nutans. pharmainfo.inacgpubs.orgmdpi.com For instance, one method involves sonicating the dried, powdered plant material with methanol for three cycles. ump.edu.my

Fractionation: The crude methanol extract is then subjected to fractionation using solvents of varying polarities. A typical fractionation sequence might involve partitioning the methanol extract with n-butanol. japsonline.compharmainfo.in this compound, being a polar glucoside, tends to concentrate in the butanol-soluble fraction. japsonline.compharmainfo.inupm.edu.my This butanol fraction is often where this compound and other related sulfur-containing glucosides like Clinacoside A and B are found. japsonline.compharmainfo.innih.gov

Advanced extraction techniques such as microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) have also been explored for C. nutans. uva.esresearchgate.net MAE has been shown to be efficient for obtaining high yields of polyphenols and flavonoids, while SFE is effective for extracting phytosterols. researchgate.net While these methods are not specifically optimized for this compound, they represent modern approaches to phytochemical extraction from this plant. uva.esresearchgate.net

**Table 1: Overview of Extraction and Primary Isolation Methods for this compound and Related Compounds from *Clinacanthus nutans***

Step Description Common Solvents/Techniques Target Fraction Key Compounds Found
Extraction Initial removal of phytochemicals from dried, powdered plant material (leaves and stems). pharmainfo.inump.edu.my Methanol, Ethanol, Chloroform, Sonication, Maceration. pharmainfo.inacgpubs.orgump.edu.mymdpi.com Crude Extract A wide array of phytochemicals. pharmainfo.in
Fractionation Separation of the crude extract into fractions based on solvent polarity. japsonline.compharmainfo.in n-Butanol, Water. japsonline.compharmainfo.in Butanol-soluble fraction. japsonline.compharmainfo.inupm.edu.my Clinacoside A, Clinacoside B, this compound, Cycloclinacoside A1. japsonline.compharmainfo.innih.gov

Advanced Chromatographic and Separation Techniques for this compound Enrichment and Purification

Following primary isolation, the butanol fraction containing this compound undergoes further purification using advanced chromatographic techniques. These methods are essential for isolating this compound from other closely related compounds. japsonline.comupm.edu.my

Commonly used techniques include:

Column Chromatography: The butanol fraction is often subjected to column chromatography on silica (B1680970) gel. ump.edu.my A gradient elution system, for example, starting with chloroform and gradually increasing the concentration of methanol, is used to separate compounds based on their affinity for the stationary phase. ump.edu.my

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and quantification of this compound. mdpi.comupm.edu.my Reversed-phase columns are typically used, with a mobile phase consisting of a mixture of water (often with an acid modifier like acetic acid) and an organic solvent such as acetonitrile. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. upm.edu.mynih.gov LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has been instrumental in the tentative identification of this compound and other sulfur-containing compounds in the butanol fraction of C. nutans leaves. upm.edu.my

Centrifugal Partitioning Chromatography (CPC): CPC is a liquid-liquid chromatography technique that has been applied to the fractionation of the butanol fraction of C. nutans extract. upm.edu.my

Recycling High-Performance Liquid Chromatography (R-HPLC): This technique has also been utilized for the isolation of compounds from the butanol fraction. upm.edu.my

The structural elucidation of the purified this compound is then typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). upm.edu.my

Table 2: Advanced Separation Techniques for this compound Purification

Technique Principle Application in this compound Purification
Column Chromatography Separation based on differential adsorption of compounds to a solid stationary phase. ump.edu.my Initial fractionation of the butanol extract to enrich for sulfur-containing glucosides. ump.edu.my
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. upm.edu.mynih.gov Final purification and quantification of this compound. upm.edu.mynih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by LC followed by detection and identification based on mass-to-charge ratio. upm.edu.mynih.gov Tentative identification of this compound in complex mixtures like the butanol fraction. upm.edu.my

Distribution and Quantitative Variability of this compound in Clinacanthus nutans Plant Parts and Genotypes

The concentration of this compound and other phytochemicals in Clinacanthus nutans can vary significantly depending on several factors, including the plant part, geographical location (genotype), and post-harvesting conditions. biomedicinej.comnih.gov

Distribution in Plant Parts: this compound has been isolated from both the leaves and stems of C. nutans. usm.mypharmainfo.in Studies have shown that the leaves generally contain higher concentrations of phenolic and flavonoid compounds compared to the stems, suggesting that the leaves may be a richer source of bioactive compounds. nih.gov

Geographical and Genetic Variation: The phytochemical profile of C. nutans can differ based on where it is grown. For instance, a study comparing plants from different locations in Malaysia (Taiping, Kota Tinggi, and Sendayan) found variations in the content of C-glycosyl flavones. nih.gov While this study did not specifically quantify this compound, it highlights the influence of geographical origin on the plant's chemical composition. biomedicinej.comnih.gov Environmental factors such as soil composition, temperature, and light intensity are known to affect the production of secondary metabolites in plants. mdpi.comakademisains.gov.my

Post-Harvesting and Storage: The way the plant material is handled after harvesting also impacts its chemical content. For example, prolonged storage has been shown to reduce the levels of chlorophyll (B73375) and total phenolic constituents in C. nutans leaves. mdpi.com Younger leaves have been found to have higher phenolic content than mature leaves. tandfonline.com

Metabolomic studies using ¹H NMR have identified this compound as one of the metabolites that can help differentiate between extracts prepared with different solvents (water, 50% ethanol, and ethanol). acgpubs.org In one study, this compound was identified as a potential biomarker associated with the anti-inflammatory activity of an aqueous extract of C. nutans. acgpubs.org

**Table 3: Factors Influencing this compound Content in *Clinacanthus nutans***

Factor Observation Implication for this compound Content
Plant Part Leaves generally have higher concentrations of phytochemicals than stems. nih.gov Leaves are likely the primary source for this compound extraction.
Geographical Origin/Genotype Phytochemical profiles, such as flavonoid content, vary between plants from different locations. biomedicinej.comnih.gov The yield of this compound may differ depending on the plant's origin.
Harvesting Stage Younger leaves have higher phenolic content than mature leaves. tandfonline.com Harvesting at an optimal stage of plant development could maximize this compound yield.
Post-Harvest Processing Prolonged storage can lead to degradation of phytochemicals. mdpi.com Proper and timely processing of plant material is crucial to preserve this compound.

Structural Characterization Methodologies of Clinacoside C

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products like Clinacoside C. nih.govscienceopen.com Through the analysis of ¹H and ¹³C NMR spectra, researchers can map the atomic skeleton of the molecule.

Detailed analysis of the ¹H and ¹³C NMR spectra for this compound reveals the presence of several key structural motifs. hiroshima-u.ac.jp These include a β-glucopyranosyl group, an amide group, a trans-disubstituted double bond, and an S-methyl group. hiroshima-u.ac.jp The specific chemical shifts and couplings provide direct evidence for the arrangement of these components. For instance, the ¹H NMR spectrum shows a characteristic amide proton signal as a broad triplet and two doublets for the trans-double bond protons. hiroshima-u.ac.jp The ¹³C NMR spectrum confirms the presence of a carbonyl group, olefinic carbons, and various carbons associated with the glucose unit and other aliphatic parts of the molecule. hiroshima-u.ac.jp

Structural Unit¹H NMR Evidence (δ, multiplicity, J in Hz)¹³C NMR Evidence (δc)
β-Glucopyranosyl GroupSignals characteristic of a sugar moietySignals at ~104.1, 75.0, 78.5, 71.4, 78.3, 62.5 ppm
Amide GroupδH 9.36 (1H, br t)δc 163.5 (C=O)
trans-Double BondδH 8.01 (1H, d, J=14.6), δH 7.30 (1H, d, J=14.6)δc 147.9, 129.0
OxymethyleneδH 4.17 (1H, m), 3.99 (1H, m)δc 69.4
Adjacent MethyleneδH 3.86 (1H, m), 3.78 (1H, m)δc 40.7
S-Methyl GroupδH 2.60 (3H, s)δc 39.9

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and formula of this compound, as well as for gaining insight into its structure through fragmentation analysis. usm.my

High-resolution mass spectrometry is used to ascertain the precise elemental composition. tandfonline.com For this compound, Fast Atom Bombardment Mass Spectrometry (FAB-MS) operating in the negative mode was utilized to establish its molecular formula as C₁₂H₂₁NO₅S. hiroshima-u.ac.jp The combination of liquid chromatography with mass spectrometry (LC-MS) is also a powerful method for the detection and tentative identification of this compound in plant extracts. ump.edu.myupm.edu.my While detailed fragmentation patterns for this compound are not extensively published, the general principles of MS analysis involve the ionization of the molecule and the detection of its mass-to-charge ratio (m/z), along with the m/z of any fragments produced, which helps in confirming the proposed structure. usm.mymdpi.com

ParameterFindingTechnique
Molecular FormulaC₁₂H₂₁NO₅SFAB-MS hiroshima-u.ac.jp
Identification in ExtractsDetected in C. nutans fractionsLC-ESI/MS ump.edu.myupm.edu.my

Infrared (IR) Spectroscopy and Other Spectroscopic Approaches in Structural Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. nih.gov For this compound, the IR spectrum confirmed the presence of key structural features suggested by NMR. hiroshima-u.ac.jp

The analysis showed strong absorption bands indicative of specific functional groups. A band at 1074 cm⁻¹ is characteristic of a sulfoxide (B87167) group (S=O), while bands at 1658 cm⁻¹ and 1558 cm⁻¹ are assignable to an amide group. hiroshima-u.ac.jp In broader studies of C. nutans extracts containing this compound, other spectroscopic methods like Ultraviolet-visible (UV) spectroscopy are also employed to characterize the phytochemical profile. mdpi.com

Wavenumber (cm⁻¹)Assignment
1074Sulfoxide (S=O) hiroshima-u.ac.jp
1658Amide Group hiroshima-u.ac.jp
1558Amide Group hiroshima-u.ac.jp

Computational and Molecular Modeling in Structural Confirmation

In modern natural product chemistry, computational and molecular modeling techniques serve as powerful adjuncts to spectroscopic methods for structural confirmation and for predicting molecular properties. nih.gov

For compounds like this compound, where a three-dimensional structure was not available from experimental methods like X-ray crystallography, its structure was generated using computational software. nih.gov This in silico model is then used for further studies. Molecular docking simulations have been performed to investigate the potential interactions of this compound with various biological targets, such as proteins implicated in diabetes. unair.ac.id These studies calculate the binding energy and predict the binding mode, offering insights into the compound's potential biological activity. unair.ac.idresearchgate.net Furthermore, computational tools are used to predict drug-likeness properties based on criteria such as Lipinski's rule of five, with studies showing this compound to have favorable predicted properties for an orally administered drug. nih.govjbsoweb.com

Computational MethodApplication to this compoundFinding/Prediction
3D Structure GenerationCreation of a 3D model for analysis nih.govEnables further in silico investigation
Molecular DockingSimulation of binding to protein targets (e.g., Aldose Reductase, Glucokinase) unair.ac.idShows potential for high binding affinity, suggesting possible biological interactions unair.ac.idresearchgate.net
Drug-Likeness PredictionAnalysis using Lipinski's rule of five nih.govjbsoweb.comPredicted to have zero violations, indicating good potential for oral absorption nih.gov

Chemical Synthesis and Analog Design of Clinacoside C

Strategies for Total Synthesis of Clinacoside C

As of the current body of scientific literature, a specific total synthesis for this compound has not been reported. However, the molecule's structure as a sulfur-containing glycoside allows for the proposal of viable synthetic strategies based on established methodologies in carbohydrate chemistry. ualberta.caresearchgate.netfrontiersin.org The primary challenge in the total synthesis of this compound lies in the stereocontrolled formation of the thioglycosidic bond and the installation of the unique sulfoxide-containing aglycon.

A plausible retrosynthetic analysis would disconnect this compound into two key building blocks: a protected glucose derivative and the sulfur-containing aglycon. The synthesis would likely involve the following key steps:

Preparation of a Glycosyl Donor: A suitable glucose derivative, such as a glycosyl halide or a thioglycoside, would be prepared with appropriate protecting groups to ensure the correct stereochemistry of the final product.

Synthesis of the Aglycon Moiety: The aglycon, N-(2-hydroxyethyl)-3-(methylsulfinyl)acrylamide, would be synthesized separately. This would involve standard organic synthesis techniques to construct the acrylamide (B121943) backbone and introduce the methylsulfinyl group.

Glycosylation Reaction: The crucial step would be the coupling of the glycosyl donor with the hydroxyl group of the aglycon. Various methods for the formation of O-glycosidic bonds are well-documented and could be adapted for this purpose.

Deprotection: The final step would involve the removal of all protecting groups to yield the natural product, this compound.

The table below outlines a hypothetical reaction pathway based on general principles of organic synthesis. savemyexams.comchemrevise.orgocr.org.uk

StepReactant 1Reactant 2Reagents and ConditionsProductReaction Type
1Protected GlucoseThiolating Agente.g., Lawesson's reagentProtected ThioglucoseThionation
23-chloropropionyl chloride2-aminoethanolBase (e.g., triethylamine)N-(2-hydroxyethyl)-3-chloropropanamideAcylation
3N-(2-hydroxyethyl)-3-chloropropanamideSodium methanethiolateSolvent (e.g., DMF)N-(2-hydroxyethyl)-3-(methylthio)propanamideNucleophilic Substitution
4N-(2-hydroxyethyl)-3-(methylthio)propanamideOxidizing Agent (e.g., m-CPBA)Controlled oxidationN-(2-hydroxyethyl)-3-(methylsulfinyl)propanamideOxidation
5Protected ThioglucoseN-(2-hydroxyethyl)-3-(methylsulfinyl)propanamideGlycosylation Promoter (e.g., NIS/TfOH)Protected this compoundThioglycosylation
6Protected this compoundDeprotecting Agente.g., TFA, NaOMeThis compoundDeprotection

This proposed route highlights the multi-step nature of such a synthesis, requiring careful control of reaction conditions and purification at each stage. nih.govyoutube.com

Semi-synthetic Approaches to this compound Derivatives

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, presents a more direct route to obtaining derivatives of this compound. This approach is particularly advantageous when the natural product can be isolated in reasonable quantities. The primary goal of semi-synthesis in this context would be to create a library of related compounds to explore structure-activity relationships (SAR).

Key reactive sites on the this compound molecule that could be targeted for modification include:

The Hydroxyl Groups of the Glucose Moiety: These can be selectively protected and deprotected to allow for modifications such as acylation, etherification, or oxidation. These modifications can alter the polarity and solubility of the molecule, potentially influencing its pharmacokinetic properties.

The Sulfoxide (B87167) Group: The sulfur atom could be further oxidized to a sulfone or reduced to a sulfide. These changes would significantly impact the electronic properties and hydrogen-bonding capabilities of the aglycon.

The Amide Bond: While generally stable, the amide bond could potentially be hydrolyzed and re-formed with different amino alcohols to explore the importance of the hydroxyethyl (B10761427) side chain.

The following table summarizes potential semi-synthetic modifications of this compound.

Starting MaterialTarget Modification SiteReagent/ReactionPotential Derivative Class
This compoundGlucose HydroxylsAcetic Anhydride, PyridineAcetylated this compound Derivatives
This compoundGlucose HydroxylsBenzyl Bromide, NaHBenzylated this compound Derivatives
This compoundSulfoxidem-CPBA (excess)This compound Sulfone
This compoundSulfoxidePPh3 / I2This compound Sulfide

These semi-synthetic derivatives would be invaluable for probing the specific molecular interactions responsible for the biological activity of this compound.

Design and Synthesis of Structural Analogs for Biological Probing

The design and synthesis of structural analogs are a cornerstone of medicinal chemistry, aimed at optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For this compound, analog design could focus on several key areas:

Glycosidic Linkage Modification: Replacing the oxygen atom of the glycosidic bond with sulfur (to create an S-glycoside) or nitrogen (to create a glycosylamine) could enhance metabolic stability. nih.govrjptonline.org The synthesis of such thio-analogs often involves the reaction of a sugar thiol with an electrophilic aglycon. ualberta.ca

Aglycon Scaffold Variation: The acrylamide portion of the aglycon could be replaced with other Michael acceptors or different spacer lengths between the sulfoxide and the amide. This would probe the geometric and electronic requirements for biological activity.

Sugar Moiety Replacement: The glucose unit could be substituted with other monosaccharides (e.g., mannose, galactose) or even simplified to an acyclic polyol chain to determine the necessity of the pyranose ring for biological function.

The synthesis of these analogs would follow established multi-step synthetic routes, often employing protecting group strategies and stereoselective reaction conditions. chemrevise.org A general approach for creating a series of analogs with varying substituents on an aromatic ring, for instance, could involve the coupling of a common intermediate with a diverse range of commercially available building blocks. nih.gov

The table below outlines some potential design strategies for this compound analogs.

Analog Design StrategyRationaleSynthetic Approach
Replace Glucose with MannoseInvestigate the importance of the C-2 stereocenter.Utilize a protected mannose donor in the glycosylation step.
Vary the N-substituentProbe the role of the hydroxyethyl group in binding.Synthesize the aglycon with different amino alcohols.
Aromatic Ring in AglyconIntroduce aromatic interactions and explore SAR.Design and synthesize an aglycon containing a substituted phenyl ring.

Through the systematic design, synthesis, and subsequent biological evaluation of these analogs, a deeper understanding of the pharmacophore of this compound can be achieved, paving the way for the development of more potent and selective therapeutic agents.

Pharmacological and Biological Activities of Clinacoside C: Pre Clinical Investigations

Anti-inflammatory Efficacy and Cellular Modulations

Pre-clinical studies focusing on extracts of Clinacanthus nutans, which contain Clinacoside C, suggest notable anti-inflammatory properties. pharmainfo.innih.gov These investigations highlight the compound's potential to modulate key cellular and molecular components of the inflammatory response. Extracts of the plant have been traditionally used to alleviate various inflammatory conditions. pharmainfo.innih.govnih.gov

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Pro-inflammatory Cytokines)

This compound, as a constituent of Clinacanthus nutans extracts, has been associated with the inhibition of crucial inflammatory mediators. Research has demonstrated that these extracts can significantly reduce the production of nitric oxide (NO), a key signaling molecule in inflammation. pharmainfo.innih.gov In experimental models using lipopolysaccharide (LPS)-induced murine microglial BV2 cells, aqueous extracts of C. nutans demonstrated NO inhibitory activity. acgpubs.orgupm.edu.my Metabolomic analysis of these extracts identified this compound as one of the potential biomarkers responsible for this anti-inflammatory effect. acgpubs.orgupm.edu.my

Furthermore, studies have shown that extracts containing this compound can suppress the production of various pro-inflammatory cytokines. nih.gov In LPS-stimulated RAW264.7 macrophages, extracts of C. nutans led to a concentration-dependent reduction in cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govnih.gov Specifically, both polar and non-polar extracts of the leaves and stems have been shown to inhibit the secretion of these pro-inflammatory cytokines. researchgate.net The suppression of these mediators suggests that this compound may play a role in mitigating the inflammatory cascade at a molecular level. nih.gov

Modulation of Key Enzyme Activities (e.g., Human Neutrophil Elastase, Xanthine (B1682287) Oxidase, Nitric Oxide Synthase, Matrix Metalloproteinases)

Molecular docking studies have provided insights into the potential of this compound to modulate the activity of key enzymes involved in inflammation. These computational analyses have evaluated the binding affinity of this compound and other constituents of Clinacanthus nutans to several inflammatory enzymes.

The investigation revealed that this compound, along with Clinacoside A and B and cycloclinacoside A1, showed no violations of Lipinski's rule of five, suggesting good oral bioavailability. phcog.com In silico analyses have explored the inhibitory potential of this compound against enzymes such as human neutrophil elastase (HNE), xanthine oxidase (XO), nitric oxide synthase (NOS), and matrix metalloproteinases (MMP-2 and MMP-9). phcog.comphcog.com

While Clinacoside B exhibited the least binding energy for most of the target enzymes, this compound also showed potential as an inhibitor. phcog.comresearchgate.net Specifically, this compound demonstrated an affinity for nitric oxide synthase, an enzyme responsible for producing nitric oxide, which is a key mediator in inflammatory conditions. nih.gov These computational findings suggest a possible mechanism by which this compound exerts its anti-inflammatory effects through the direct modulation of these critical enzymes. phcog.comphcog.com

Effects on Immune Cell Responses in Experimental Models

Extracts of Clinacanthus nutans, containing this compound, have been shown to modulate immune cell responses in various experimental settings. nih.govresearchgate.net In studies using RAW264.7 macrophages, a key immune cell line, these extracts inhibited the activation of Toll-like receptor-4 (TLR-4) induced by lipopolysaccharide (LPS). pharmainfo.innih.gov TLR-4 activation is a critical initial step in the innate immune response that leads to the production of inflammatory mediators. The suppression of TLR-4 activation by these extracts points to a mechanism for their anti-inflammatory effects. nih.gov

Furthermore, the extracts have demonstrated the ability to reduce the responsiveness of human neutrophils. pharmainfo.in In models of inflammation, a significant reduction in myeloperoxidase activity was observed, indicating a decrease in neutrophil infiltration and activity at the site of inflammation. pharmainfo.in Metabolomic studies have also linked constituents of C. nutans, including this compound, to the modulation of immune responses in neuroinflammation models. acgpubs.orgupm.edu.my

Antioxidant Potential and Oxidative Stress Mitigation

This compound, as a component of Clinacanthus nutans extracts, has been identified as a contributor to the plant's significant antioxidant properties. nih.govresearchgate.netresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous inflammatory diseases. pharmainfo.inmdpi.com

Direct Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

Extracts of Clinacanthus nutans leaves, which contain this compound, have demonstrated potent direct radical scavenging activity in various chemical-based assays. nih.govresearchgate.net These extracts have shown the ability to effectively scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.govresearchgate.netmdpi.com

Metabolomic analysis using 1H NMR has specifically postulated that this compound, along with clinacoside B and isoschaftoside (B191611), are major metabolites contributing to the antioxidant capabilities of the leaf extracts. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net The strong radical scavenging potential observed in these assays highlights the direct antioxidant capacity of the plant's constituents, including this compound. nih.govresearchgate.net

Regulation of Endogenous Antioxidant Systems (e.g., Upregulation of Antioxidant Enzymes, ROS reduction)

Beyond direct radical scavenging, extracts containing this compound have been shown to mitigate oxidative stress by modulating endogenous antioxidant systems. nih.govresearchgate.netresearchgate.net In studies using HepG2 cells, a human liver cell line, extracts of C. nutans were able to reduce innate levels of reactive oxygen species (ROS). nih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua

Furthermore, pre-treatment of these cells with the extracts was effective in decreasing ROS levels even after oxidative stress was induced. nih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua Research in animal models has also indicated that methanolic leaf extracts can alleviate induced oxidative stress by upregulating the expression of antioxidant enzymes in liver cells. nih.gov This suggests that this compound and other phytochemicals in the extract may enhance the body's own defense mechanisms against oxidative damage.

Protection Against Oxidative Damage in Cellular Systems and Animal Models

This compound, a component identified in Clinacanthus nutans, has been implicated in the plant's protective effects against oxidative damage. Studies on extracts containing this compound have demonstrated significant antioxidant potential in both cellular and animal models.

In a cellular context, extracts of C. nutans leaves (CNL), which contain this compound, were evaluated for their ability to reduce reactive oxygen species (ROS) in a HepG2 cell model system. researchgate.netmdpi.com These extracts were found to decrease innate ROS levels compared to untreated controls. researchgate.netmdpi.com Furthermore, pre-treatment of HepG2 cells with these extracts effectively lowered ROS levels even after oxidative stress was induced with tert-butyl hydroperoxide (t-BOOH). mdpi.com Specifically, at a concentration of 50 µg/mL, the leaf extract managed to reduce ROS levels by 17.44%. mdpi.com Multivariate data analysis of the ¹H NMR results from this study suggested that this compound, along with Clinacoside B and isoschaftoside, were the main metabolites contributing to these antioxidant and hepatoprotective capabilities. researchgate.netmdpi.com

Animal models have further substantiated the protective role of C. nutans extracts against oxidative stress. In diabetic rat models, hyperglycemia is known to increase oxidative stress, leading to cellular damage. nih.gov Treatment with C. nutans leaf extract, which contains this compound, resulted in a significant decrease in serum malondialdehyde (MDA) levels, a marker of oxidative damage. nih.govnih.govresearchgate.net Another study involving 4T1 tumor-bearing mice showed that methanolic leaf extracts of C. nutans significantly reduced the levels of nitric oxide (NO) and MDA in the blood. nih.govresearchgate.netmdpi.com Computational simulations have also suggested that this compound has a high binding affinity for aldose reductase and nitric oxide synthase, enzymes that play a role in oxidative stress pathways. nih.gov

Table 1: Protective Effects of this compound-Containing Extracts Against Oxidative Damage

Experimental Model Key Findings Reference
HepG2 Cells Decreased innate and induced ROS levels. researchgate.netmdpi.com
Diabetic Rats Reduced serum malondialdehyde (MDA) levels. nih.gov
4T1 Tumor-Bearing Mice Significantly decreased blood nitric oxide (NO) and MDA levels. nih.govresearchgate.netmdpi.com

Anti-cancer and Antiproliferative Actions

Preclinical research has highlighted the potential of this compound as part of the phytochemical profile of Clinacanthus nutans extracts that exhibit anti-cancer and antiproliferative properties. These activities have been observed in various cancer cell lines and animal models.

Inhibition of Cancer Cell Proliferation (in vitro Cell Lines)

Extracts of Clinacanthus nutans, which contain this compound, have demonstrated inhibitory effects on the proliferation of a range of cancer cell lines. Chloroform (B151607) extracts of C. nutans leaves showed significant antiproliferative activity against several human cancer cell lines, including liver hepatocellular carcinoma, lung cancer, gastric cancer, colon adenocarcinoma, erythroleukemia, cervical cancer, and Burkitt's lymphoma cells. pharmainfo.in Specifically, the chloroform extract was highly effective against K-562 (erythroleukemia) and Raji (Burkitt's lymphoma) cell lines, with IC50 values of 47.70 μg/mL and 47.31 μg/mL, respectively. nih.gov

Hexane (B92381) extracts of C. nutans also displayed potent antiproliferative effects against A549 (lung carcinoma), CNE1 (nasopharyngeal carcinoma), and HepG2 (hepatocellular carcinoma) cell lines. nih.govwaocp.org In contrast, methanol (B129727) and water extracts showed little to no inhibition of cancer cell proliferation. nih.govwaocp.org The antiproliferative effects of dichloromethane (B109758) extracts on MCF-7 breast cancer cells were also noted, with these extracts showing selective activity against cancer cells over normal breast cells. japsonline.comlongdom.org

Table 2: In Vitro Antiproliferative Activity of this compound-Containing Extracts

Cell Line Extract Type Key Findings Reference
K-562 (Erythroleukemia) Chloroform IC50 = 47.70 μg/mL nih.gov
Raji (Burkitt's Lymphoma) Chloroform IC50 = 47.31 μg/mL nih.gov
A549 (Lung Carcinoma) Hexane Significant antiproliferative activity nih.govwaocp.org
CNE1 (Nasopharyngeal Carcinoma) Hexane Significant antiproliferative activity nih.govwaocp.org
HepG2 (Hepatocellular Carcinoma) Hexane Significant antiproliferative activity nih.govwaocp.org
MCF-7 (Breast Cancer) Dichloromethane Selective antiproliferative activity japsonline.comlongdom.org

Induction of Apoptosis Pathways in Cancer Cells

The antiproliferative action of Clinacanthus nutans extracts is closely linked to the induction of apoptosis, or programmed cell death, in cancer cells. Hexane extracts of C. nutans were found to induce apoptosis in A549, CNE1, and HepG2 cancer cell lines. nih.gov This was evidenced by an increase in the sub-G1 cell population in a dose-dependent manner, as determined by flow cytometry. nih.gov At a concentration of 200 μg/mL, the hexane extract led to a sub-G1 population of 90% in CNE1 cells, 81% in HepG2 cells, and 48% in A549 cells. nih.gov

The induction of apoptosis by these extracts appears to be modulated by oxidative stress, as indicated by a dose-dependent increase in intracellular ROS levels. nih.gov Furthermore, the apoptotic process involves the activation of caspase pathways. nih.govnih.gov At concentrations above 100 μg/mL, the hexane extract upregulated caspases 8, 9, and 3/7 in all three cell lines, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov Dichloromethane extracts have also been shown to induce apoptosis and cause cell cycle arrest in the S phase in HeLa cells. researchgate.net

Effects on Tumor Growth and Metastasis in Pre-clinical Animal Models

In vivo studies using preclinical animal models have provided further evidence for the anti-cancer effects of Clinacanthus nutans extracts. In a study with 4T1 tumor-bearing mice, a model for breast cancer, treatment with a high dose (1000 mg/kg) of a methanolic extract of C. nutans leaves resulted in a significant reduction in tumor volume and weight. nih.govresearchgate.netmdpi.com The tumor volume decreased from 391.0 ± 26.7 mm³ in the untreated group to 302.2 ± 40.3 mm³ in the high-dose group. nih.govresearchgate.net

The same study also reported a decrease in the number of mitotic cells within the tumors of the treated mice. nih.govmdpi.com Furthermore, the extracts demonstrated anti-metastatic potential by reducing the number of carcinogenic colonies formed in the liver and lungs of the tumor-bearing mice. mdpi.com These findings suggest that components within the extract, such as this compound, contribute to the inhibition of tumor growth and the prevention of metastasis in this preclinical model.

Table 3: Effects of this compound-Containing Extracts on Tumor Growth and Metastasis in Animal Models

Animal Model Extract Key Findings Reference
4T1 Tumor-Bearing Mice Methanolic Leaf Extract Significant reduction in tumor volume and weight. nih.govresearchgate.netmdpi.com
4T1 Tumor-Bearing Mice Methanolic Leaf Extract Reduced number of mitotic cells in tumors. nih.govmdpi.com
4T1 Tumor-Bearing Mice Methanolic Leaf Extract Decreased number of metastatic colonies in the liver and lungs. mdpi.com

Antiviral Properties and Mechanisms in Pre-clinical Models

Clinacanthus nutans, containing this compound, has been traditionally used for treating viral infections, and modern preclinical studies have begun to validate these antiviral properties, particularly against enveloped viruses like Herpes Simplex Virus (HSV). pharmainfo.intandfonline.com

Inhibition of Viral Replication in Cell Culture Systems (e.g., Herpes Simplex Virus)

In cell culture systems, extracts from C. nutans have demonstrated a notable ability to inhibit the replication of various viruses. For Herpes Simplex Virus (HSV), compounds such as monogalactosyl diglyceride (MGDG) and digalactosyl diglyceride (DGDG), isolated from chloroform extracts, have shown 100% inhibition of HSV-1 and HSV-2 replication at the post-infection stage in Vero cells. pharmainfo.inmdpi.com The IC50 values for MGDG and DGDG against HSV-1 were 36.00 and 40.00 μg/mL, respectively, and for HSV-2 were 41.00 and 43.20 μg/mL, respectively. mdpi.com This suggests that these compounds act by inhibiting a late stage of viral multiplication. mdpi.com

Extracts from C. nutans have also shown efficacy against other viruses. Chloroform, ethyl acetate (B1210297), and ethanolic leaf extracts significantly inhibited the cytopathic effects and viral progeny release of the chikungunya virus. mdpi.com Additionally, these extracts have been reported to inhibit the replication of the dengue virus, with the most effective inhibition occurring during the co-infection step, suggesting an effect on the early stages of viral binding and internalization. nih.gov The plant's extracts have also been shown to inhibit the multiplication of the varicella-zoster virus (VZV).

Table 4: Antiviral Activity of this compound-Containing Extracts in Cell Culture

Virus Cell Line Key Findings Reference
Herpes Simplex Virus-1 (HSV-1) Vero 100% inhibition of replication post-infection by MGDG and DGDG. pharmainfo.inmdpi.com
Herpes Simplex Virus-2 (HSV-2) Vero 100% inhibition of replication post-infection by MGDG and DGDG. pharmainfo.inmdpi.com
Chikungunya Virus Vero Significant inhibition of cytopathic effects and viral progeny release. mdpi.com
Dengue Virus Huh7 Inhibition of viral replication, particularly at the co-infection stage. nih.gov
Varicella-Zoster Virus (VZV) Not specified Active inhibition of viral multiplication.

Interference with Host-Virus Entry and Life Cycle

This compound, a sulfur-containing glucoside isolated from the plant Clinacanthus nutans, has been identified in studies as a potential antiviral agent. japsonline.comjapsonline.com Research suggests that compounds from C. nutans interfere with the viral life cycle, including entry, penetration, infection, and replication of viruses such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and dengue virus. researchgate.netresearchgate.netnih.gov

The antiviral mechanism of action is thought to involve interference with the virion envelope or the masking of viral glycoproteins. impactfactor.orgnih.gov This disruption prevents viral adsorption and subsequent entry into host cells. researchgate.netimpactfactor.org Specifically, extracts from C. nutans have demonstrated the ability to inhibit the binding of viruses to host cells and to block viral RNA synthesis. nih.gov For instance, studies on HSV have shown that certain compounds from the plant affect the virus before it can enter the host cells, suggesting a virucidal effect or interference with adsorption or penetration. japsonline.comresearchgate.net

While direct studies on this compound's specific role in every viral infection are ongoing, the broader research on C. nutans extracts, which contain this compound, points towards a significant role in disrupting the early stages of viral infection. researchgate.netpharmainfo.inmdpi.com The antiviral activities of phytochemicals from this plant are a key area of investigation for the development of new therapeutic strategies. researchgate.netnih.gov

Hepatoprotective Effects in Experimental Models

Pre-clinical studies have highlighted the potential hepatoprotective properties of this compound. Research utilizing metabolomic approaches has identified this compound, along with Clinacoside B and isoschaftoside, as key metabolites in Clinacanthus nutans leaves that likely contribute to their antioxidant and liver-protective capabilities. mdpi.comnih.govresearchgate.net

In experimental models, extracts of C. nutans have demonstrated a protective effect against liver injury. For example, in a study using a HepG2 cell line, pre-treatment with leaf extracts containing these clinacosides was shown to reduce intracellular reactive oxygen species (ROS) levels, even when oxidative stress was induced. mdpi.comnih.gov Specifically, the leaf extracts were more effective than stem extracts in mitigating ROS production. nih.gov

Furthermore, in a mouse model of acute liver injury induced by carbon tetrachloride (CCl4), administration of C. nutans extracts led to a dose-dependent reduction in the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage. This protective effect is hypothesized to be linked to the antioxidant properties of the plant's constituents, including this compound. These findings suggest that this compound may play a significant role in the hepatoprotective effects observed with C. nutans extracts, warranting further investigation into its specific mechanisms of action. mdpi.comnih.govresearchgate.net

Other Investigated Biological Activities in Pre-clinical Settings

Beyond its antiviral and hepatoprotective effects, this compound, as a constituent of Clinacanthus nutans, has been associated with a range of other biological activities in pre-clinical research, primarily related to its anti-inflammatory and antioxidant properties.

Anti-inflammatory and Immunomodulatory Effects: this compound, along with Clinacoside B, has been noted for its potential anti-inflammatory, and specifically anti-neuroinflammatory, effects. mdpi.com Studies on C. nutans extracts containing these compounds have demonstrated significant anti-inflammatory activity in various experimental models. pharmainfo.inmdpi.com For instance, extracts have been shown to reduce the production of pro-inflammatory mediators. pharmainfo.in The anti-inflammatory mechanisms are thought to involve the inhibition of pathways such as the Toll-like receptor 4 (TLR4)-NF-kB pathway. mdpi.com Additionally, some compounds from the plant have been shown to possess immunomodulatory effects. japsonline.comresearchgate.net

Antioxidant Activity: The antioxidant capacity of C. nutans extracts is well-documented, and this compound is believed to be a significant contributor to this activity. researchgate.netresearchgate.net The leaves of the plant, in particular, have shown strong radical scavenging potential. nih.gov This antioxidant action is considered a key mechanism underlying some of the plant's other therapeutic properties, including its anticancer and hepatoprotective effects. nih.govtandfonline.com

Anticancer Potential: Pre-clinical studies have explored the anticancer properties of C. nutans extracts. tandfonline.comukm.edu.my These extracts have been reported to inhibit the proliferation of various cancer cell lines. japsonline.comtandfonline.com The anticancer effects are thought to be linked to the antioxidant activity of the plant's phenolic compounds. tandfonline.com While research has often focused on crude extracts, the presence of compounds like this compound within these extracts suggests a potential role in these activities. japsonline.com

The following table provides a summary of the investigated biological activities of extracts containing this compound in pre-clinical settings:

Biological ActivityExperimental ModelKey FindingsPotential Mechanism
Anti-inflammatory In vivo rat models of edemaPotent dose-dependent inhibitory activities. pharmainfo.inInhibition of neutrophil migration. pharmainfo.inresearchgate.net
In vitro macrophage cell linesInhibition of nitric oxide (NO) production. mdpi.comInhibition of TLR-4 and NF-κB induction. pharmainfo.in
Antioxidant In vitro chemical assays (DPPH, ABTS)Strong radical scavenging activity. nih.govbioline.org.brPresence of phenolic and flavonoid compounds. researchgate.nettandfonline.com
In vitro HepG2 cell lineReduction of intracellular reactive oxygen species (ROS). mdpi.comnih.govDirect scavenging of free radicals.
Anticancer In vitro cancer cell lines (e.g., HeLa, K-562, HepG2)Inhibition of cell proliferation. japsonline.comtandfonline.comInduction of apoptosis, cell cycle arrest. researchgate.netukm.edu.my

Molecular Mechanisms of Action of Clinacoside C

Identification of Specific Molecular Targets and Binding Interactions

Studies have identified several potential protein targets for Clinacoside C, suggesting its role as a modulator of various enzymatic activities. In silico analyses have predicted that this compound can bind to several enzymes implicated in inflammation and metabolic diseases.

One study identified Nitric Oxide Synthase (NOS), an enzyme involved in inflammatory processes, as a potential target. nih.gov The interaction between this compound and NOS was predicted to involve the amino acid residue Glu377. nih.govphcog.com Another key target identified is Matrix Metalloproteinase 2 (MMP 2), where this compound is predicted to interact with the Glu202 amino acid residue. phcog.com Squalene (B77637) synthase (SQS), an enzyme in the cholesterol biosynthesis pathway, has also been identified as a potential target, with predictions showing an interaction with the Asp80 amino acid residue. nih.gov

Further computational studies have explored this compound's potential in the context of metabolic disorders like diabetes. These studies identified Aldose Reductase, Glucokinase, and Glycogen Synthase Kinase 3β (GSK3β) as potential molecular targets, with this compound demonstrating a high binding affinity for these proteins. unair.ac.idunair.ac.id In the realm of apoptosis, the tumor suppressor protein p53 has been identified as a potential interaction partner for this compound. jbsoweb.com

The table below summarizes the identified molecular targets and their specific binding interactions with this compound.

Molecular Target Predicted Interacting Amino Acid Residue(s) Biological Context Reference(s)
Nitric Oxide Synthase (NOS)Glu377Inflammation nih.govphcog.com
Matrix Metalloproteinase 2 (MMP 2)Glu202Inflammation, Tissue Remodeling phcog.com
Squalene Synthase (SQS)Asp80Cholesterol Biosynthesis nih.gov
Aldose ReductaseNot specifiedDiabetes Mellitus unair.ac.idunair.ac.id
GlucokinaseNot specifiedDiabetes Mellitus unair.ac.idunair.ac.id
GSK3βNot specifiedDiabetes Mellitus unair.ac.idunair.ac.id
p53Not specifiedApoptosis, Cancer jbsoweb.com

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, TLR-4, PPARα, IL-17-p53)

This compound is understood to exert its effects by modulating key intracellular signaling pathways, primarily those involved in inflammation. The Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor 4 (TLR-4) pathways are central to its mechanism.

Extracts of C. nutans, which contain this compound as a known bioactive constituent, have been shown to inhibit the activation of TLR-4. pharmainfo.inresearchgate.net TLR-4 is a receptor that recognizes bacterial lipopolysaccharide (LPS), triggering a downstream inflammatory cascade. nih.gov By inhibiting TLR-4 activation, these extracts can block the subsequent induction of NF-κB. pharmainfo.in The NF-κB signaling pathway is a critical regulator of inflammation. nih.govfrontiersin.org Its activation leads to the translocation of NF-κB proteins (like p65) into the nucleus, where they initiate the transcription of pro-inflammatory genes. nih.govnih.gov Studies on C. nutans extracts have demonstrated an ability to suppress this pathway by reducing the phosphorylation of key proteins like IκBα and NF-κB p65, thereby preventing nuclear translocation. nih.govnih.gov This inhibitory action on the TLR-4/NF-κB axis is considered a primary mechanism for the anti-inflammatory effects observed with extracts containing this compound. pharmainfo.in

Currently, there is limited direct evidence in the reviewed literature specifically linking this compound to the modulation of the PPARα or the IL-17-p53 signaling pathways. Research on C. nutans has associated other phytochemicals, such as β-sitosterol, with these particular pathways.

Studies on Gene Expression and Protein Regulation

The modulation of signaling pathways by this compound directly impacts the expression of various genes and the regulation of their corresponding proteins. By inhibiting the NF-κB pathway, extracts containing this compound effectively down-regulate the gene and protein expression of several pro-inflammatory mediators.

Specifically, the inhibition of NF-κB leads to a reduced expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal in the inflammatory response. nih.govfrontiersin.org Furthermore, this pathway suppression results in decreased production and secretion of pro-inflammatory cytokines. Studies have reported a significant reduction in the expression of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) following treatment with C. nutans extracts. mdpi.com For example, one study noted that the application of a C. nutans extract markedly suppressed the expression of IL-6 and COX-2. nih.gov Another investigation found that an extract containing this compound could down-regulate the expression of IL-1α. nih.gov This regulation at the gene and protein level is a direct consequence of the compound's influence on upstream signaling events.

In Silico Approaches: Molecular Docking and Dynamics Simulations to Predict Interactions

In silico methods, including molecular docking and molecular dynamics simulations, have been instrumental in predicting and analyzing the interactions between this compound and its potential protein targets. jbsoweb.comnih.gov These computational techniques provide valuable insights into binding affinities and the stability of the ligand-protein complexes. jbsoweb.com

Molecular docking studies have been widely used to evaluate the binding behavior of this compound against a panel of enzymes. nih.govnih.gov These studies calculate a binding energy score, which indicates the strength of the interaction; a more negative value typically suggests a stronger binding affinity. unair.ac.id For example, docking studies have predicted that this compound has favorable binding energies for targets such as Aldose Reductase, Glucokinase, and GSK3β. unair.ac.idunair.ac.id The simulations also identify the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the protein's active site, as seen with NOS, MMP 2, and SQS. nih.govphcog.com

Molecular dynamics simulations are often performed following docking to assess the stability of the predicted protein-ligand complex over time. nih.gov These simulations provide a more dynamic picture of the interaction, confirming whether the compound remains stably bound within the target's active site. Such studies have been employed to further investigate the interactions of compounds from C. nutans with apoptosis-related proteins, lending support to the initial docking predictions. jbsoweb.comnih.gov

The table below presents a summary of molecular docking results for this compound against various protein targets from a comparative study.

Target Protein Binding Energy (kcal/mol) Interacting Residues Software/Method Reference(s)
Nitric Oxide Synthase (NOS)-38.67 (Interaction Energy)Glu377Discovery Studio (CDOCKER) nih.govphcog.com
Matrix Metalloproteinase 2 (MMP 2)-38.64 (Interaction Energy)Glu202Discovery Studio (CDOCKER) phcog.com
Matrix Metalloproteinase 9 (MMP 9)-43.57 (Interaction Energy)Not specifiedDiscovery Studio (CDOCKER) nih.gov
Squalene Synthase (SQS)-37.28 (Interaction Energy)Asp80Discovery Studio (CDOCKER) nih.gov
Aldose Reductase (1AH3)-7.31 to 35.25Not specifiedAutoDock 4.2 unair.ac.idunair.ac.id
Glucokinase (1V4S)-7.55 to 0.15Not specifiedAutoDock 4.2 unair.ac.idunair.ac.id
GSK3β (3D0E)-7.99 to -2.85Not specifiedAutoDock 4.2 unair.ac.idunair.ac.id
p53-3.72Not specifiedAutoDock 4.2 jbsoweb.com

Analytical and Biotechnological Research on Clinacoside C

Development of Quantitative Determination Methods for Clinacoside C in Various Matrices

The accurate quantification of this compound in complex matrices such as plant extracts is crucial for quality control, standardization, and understanding its contribution to the biological activities of Clinacanthus nutans. Researchers have employed a range of advanced analytical techniques for the separation, identification, and determination of this sulfur-containing glucoside. nih.gov

Initial phytochemical investigations involved the isolation of this compound from the butanol-soluble fraction of methanol (B129727) extracts of the plant's aerial parts through column chromatography. nih.gov The structural elucidation and identification of the isolated compound were then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

For more rapid analysis and tentative identification within complex extracts, hyphenated chromatographic techniques have been proven invaluable. Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (MS/MS) are powerful tools for this purpose. nih.gov One study utilized Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry (LC-DAD-ESIMS/MS) to analyze the butanol fraction of C. nutans leaves. This method allowed for the tentative identification of this compound alongside other sulfur-containing compounds and flavonoids within the extract. upm.edu.my Another investigation applied Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI/MS) to analyze various compounds in C. nutans extracts, identifying several sulfur-containing glucosides, including this compound. ump.edu.my

While methods for the precise quantification of other compounds in C. nutans, such as flavone (B191248) C-glycosides, have been developed and validated using High-Performance Liquid Chromatography with an Ultraviolet/Diode Array Detector (HPLC-UV/DAD), a specific, fully validated quantitative assay solely for this compound has not been as extensively reported. nih.govnih.gov However, the existing analytical platforms, particularly LC-MS/MS, provide the foundation for developing such targeted quantitative methods. These techniques offer the sensitivity and selectivity required to measure the concentration of this compound in different plant parts, extracts, and processed materials. researchgate.net

**Table 1: Analytical Methods Used in the Study of this compound and Related Compounds in *Clinacanthus nutans***

Analytical Technique Application Matrix/Fraction Key Findings Related to this compound Reference(s)
Column Chromatography Isolation Butanol soluble portion of methanol extract Used for the initial separation and purification of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Identification & Structural Elucidation Isolated Compound Confirmed the chemical structure of this compound. nih.gov
LC-DAD-ESIMS/MS Tentative Identification Butanol fraction of methanolic leaf extract Tentatively identified this compound among 28 compounds. upm.edu.my
LC-ESI/MS Analysis Ethanol (B145695) and ethyl acetate (B1210297) extracts Identified five sulfur-containing glucosides, including this compound. ump.edu.my
¹H NMR-Based Metabolomics Identification & Profiling Aqueous, 50% ethanol, and ethanol leaf extracts Identified this compound as a key metabolite for discriminating between extracts and as a potential biomarker. acgpubs.orgresearchgate.net
UHPLC-ESI-MS/MS Metabolite Identification Leaf and stem extracts Used for in-depth metabolite profiling, supporting NMR data. researchgate.net

Metabolomics and Metabolite Profiling Studies Involving this compound as a Biomarker

Metabolomics, which provides a comprehensive profile of small-molecule metabolites in a biological system, has been instrumental in understanding the chemical diversity of Clinacanthus nutans and linking its chemical constituents to its biological activities. aip.orgaip.orgresearchgate.net In several of these studies, this compound has emerged as a significant biomarker.

Proton Nuclear Magnetic Resonance (¹H NMR)-based metabolomics, coupled with multivariate data analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), has been a primary tool for this research. acgpubs.orgresearchgate.netnih.gov These methods allow for the simultaneous detection and relative quantification of a wide range of compounds, providing a chemical fingerprint of the plant extract. nih.gov

In a study investigating the anti-neuroinflammatory effects of different C. nutans leaf extracts (water, 50% ethanol, and ethanol), ¹H NMR metabolomics successfully identified 44 metabolites. acgpubs.orgresearchgate.net Through PLS analysis, the study pinpointed several compounds as potential biomarkers correlated with the observed bioactivity. This compound, along with schaftoside, acetate, propionate, and alanine (B10760859), was identified as one of the most significant biomarkers associated with the anti-inflammatory activity. acgpubs.orgresearchgate.net Another metabolomics study focusing on the anti-neuroinflammatory potential of an aqueous extract also highlighted the importance of a synergistic effect among 30 compounds, which included Clinacosides A, B, and C. frontiersin.org

Further research using an NMR metabolomics approach to identify antioxidant and hepatoprotective compounds in C. nutans leaves and stems also underscored the importance of this compound. researchgate.netnih.gov The multivariate data analysis from this work suggested that Clinacoside B, this compound, and isoschaftoside (B191611) were the main metabolites likely responsible for the antioxidant and liver-protective capabilities of the leaf extracts. nih.govnih.govresearchgate.net These findings demonstrate that metabolomic profiling is a powerful strategy for rapidly identifying key bioactive markers like this compound without the need for extensive and complex isolation procedures. nih.gov The consistent identification of this compound across different studies highlights its central role in the chemical profile and potential therapeutic effects of C. nutans.

**Table 2: Metabolomics Studies Identifying this compound as a Key Metabolite in *Clinacanthus nutans***

Study Focus Analytical Platform Key Findings Associated Biomarkers (including this compound) Reference(s)
Anti-neuroinflammation ¹H NMR-based metabolomics Aqueous extract showed the highest activity; specific metabolites were correlated with bioactivity. Schaftoside, acetate, propionate, alanine, This compound acgpubs.orgresearchgate.net
Antioxidant & Hepatoprotection ¹H NMR-based metabolomics Leaf extracts showed stronger antioxidant potential than stem extracts. Clinacoside B , This compound , Isoschaftoside nih.govresearchgate.netnih.gov
Neuroinflammation in rats Multi-platform metabolomics (NMR, LC-MS) C. nutans extract ameliorated physiological sickness behavior, linked to changes in serum metabolites. Study referenced prior work identifying Clinacosides A-C as part of a 30-compound bioactive profile. frontiersin.org
General Metabolite Profiling ¹H NMR and UPLC-MS/MS Drying and extraction methods influence the metabolite profile and bioactivities. Identified sulfur-containing glucosides (clinacosides) as important contributors to bioactivity. researchgate.net

Plant Tissue Culture and In Vitro Production Strategies for this compound Enhancement

The increasing demand for C. nutans in the pharmaceutical and herbal industries has led to concerns of over-exploitation. nih.gov Plant tissue culture presents a promising biotechnological solution, offering a controlled and sustainable method for the mass propagation of plants and the production of valuable secondary metabolites, independent of geographical and climatic limitations. usm.my Research has focused on establishing efficient in vitro protocols for C. nutans with the goal of enhancing the yield of bioactive compounds, including sulfur-containing glucosides like this compound. researchgate.net

Studies have been conducted to establish suitable in vitro culture procedures for the mass propagation of C. nutans using nodal segments as explants. nih.gov Researchers have investigated the effects of different culture conditions, such as the composition of the growth medium, on plantlet development and the production of secondary metabolites. researchgate.net Key parameters tested include the type and concentration of plant growth regulators (cytokinins and auxins), the strength of the basal medium (e.g., Murashige and Skoog medium), and sucrose (B13894) concentrations. nih.gov

For instance, one study found that a full-strength Murashige and Skoog (MS) basal medium supplemented with 12 µM 6-benzylaminopurine (B1666704) (BAP) and 30 g/L sucrose provided the best results for shoot regeneration and biomass growth. nih.govresearchgate.net While these studies often measure general markers like total phenolic and flavonoid content, the underlying principle is that optimizing growth conditions can enhance the biosynthesis of all secondary metabolites. The propagation of C. nutans through tissue culture has been shown to produce high levels of phenolic compounds and exhibit significant antioxidant activities. nih.govresearchgate.net

The establishment of callus and cell suspension cultures is another advanced strategy for the industrial-scale production of plant secondary metabolites. usm.my This approach allows for the cultivation of plant cells in bioreactors, offering a continuous and reliable supply of phytochemicals. newfoodmagazine.com By manipulating nutrient content and culture conditions, it is possible to enhance the synthesis of specific target compounds. usm.my Although research into the targeted enhancement of this compound through these methods is still developing, the establishment of these in vitro systems for C. nutans provides the essential platform for future optimization and elicitation strategies aimed at boosting its production.

Table 3: Investigated In Vitro Culture Conditions for Clinacanthus nutans Propagation

Parameter Investigated Variables Tested Optimal Condition Reported Objective/Outcome Reference(s)
Plant Growth Regulators Different types and concentrations of cytokinins (e.g., BAP) and auxins. 12 µM 6-benzylaminopurine (BAP) To optimize shoot induction, regeneration, and biomass. nih.govresearchgate.net
Basal Medium Strength Full-strength, half-strength, etc., of Murashige and Skoog (MS) medium. Full-strength MS medium To support optimal plantlet growth and development. nih.govresearchgate.net
Sucrose Concentration Various concentrations (e.g., g/L). 30 g/L To provide an adequate carbon source for growth and metabolism. nih.govresearchgate.net
Culture Type Nodal culture, callus induction, cell suspension culture. N/A (establishment focused) To establish platforms for mass propagation and secondary metabolite production. nih.govusm.my

Factors Influencing the Biosynthesis and Accumulation of Clinacoside C

Genetic and Chemotaxonomic Influences on Compound Profile

The phytochemical composition of Clinacanthus nutans, including its profile of sulfur-containing glucosides like Clinacoside C, is shaped by genetic and chemotaxonomic factors. biomedicinej.comnih.gov The genetic makeup of the plant provides the fundamental blueprint for the enzymatic pathways responsible for synthesizing secondary metabolites. nih.gov

Research indicates that while C. nutans is widely distributed across Southeast Asia, commercial cultivation often relies on vegetative propagation through stem cuttings. researchgate.net This practice can lead to limited genetic diversity within cultivated populations. researchgate.net However, studies comparing plants from different geographical locations reveal significant variations in their chemical profiles, suggesting a strong interplay between genetics and the environment. biomedicinej.comnih.gov For instance, variations in the concentrations of major phenolic compounds have been observed in C. nutans sourced from different states in Malaysia, such as Perak, Johor, and Negeri Sembilan. nih.gov

Table 1: Genetic and Geographic Influence on Phytochemicals in C. nutans

FactorObservationImplication for this compoundReference
Genetic Diversity Commercial cultivation via vegetative propagation leads to modest genetic diversity at the population level.Potential for uniform, but not necessarily high, levels of this compound in a given cultivated batch. researchgate.net
Geographic Origin Significant variation in phenolic and flavonoid content observed between C. nutans from different regions (e.g., Thailand vs. Malaysia; different states within Malaysia).The biosynthesis and accumulation of this compound are likely influenced by the plant's geographic origin, resulting from gene-environment interactions. nih.gov
Chemotaxonomy While some compounds (e.g., schaftoside) are stable across locations, the overall metabolite profile varies.This compound is part of a variable chemical profile, and its concentration can differ significantly between different plant populations. mdpi.com

Environmental and Agronomic Factors (e.g., Light Intensity, Temperature, Soil Composition, Water Stress)

Environmental and agronomic factors are powerful modulators of secondary metabolite production in plants. The synthesis of complex compounds in C. nutans is highly responsive to external stimuli, which can alter gene expression and enzymatic activity. biomedicinej.commdpi.com

The phytochemical content of C. nutans is known to be largely influenced by environmental conditions such as soil pH and nutrients, temperature, humidity, and water availability. mdpi.com Mass spectrometric analyses have confirmed that differences in phenolic and flavonoid content can be attributed to the plant's origin and its associated agronomic factors like light intensity, temperature, and soil characteristics. acgpubs.org For example, research has shown that unshaded C. nutans leaves exhibit significantly higher antioxidant properties, which is linked to a greater accumulation of total phenolic compounds, than shaded leaves. nih.gov This is a protective mechanism against oxidative stress induced by higher light exposure. nih.gov

Furthermore, soil composition, particularly the use of supplements like vermicompost, has been studied. While the direct application of vermicompost may have a limited effect on the initial expression of phenolic and flavonoid content, it has been shown to improve the stability of these compounds in extracts. semanticscholar.orgum.edu.my The complex interaction between the plant's genetics and these environmental variables ultimately determines the quantitative profile of its phytochemicals, including this compound. mdpi.com

Table 2: Effect of Environmental and Agronomic Factors on C. nutans Phytochemicals

FactorSpecific ConditionObserved Effect on C. nutansPotential Impact on this compoundReference
Light Intensity Unshaded vs. ShadedUnshaded leaves showed significantly higher total phenolic content and antioxidant properties.Higher light exposure may induce stress responses that upregulate secondary metabolite pathways, potentially increasing this compound levels. nih.gov
Temperature Ambient variationsAir temperature is cited as a key environmental factor influencing phytochemical composition.Temperature fluctuations can affect enzymatic reactions in the biosynthetic pathway of this compound. biomedicinej.comresearchgate.net
Soil Composition Supplementation with vermicompostDid not significantly alter initial phenolic/flavonoid content but improved the stability of these compounds in stored extracts.Soil health and nutrient availability are foundational for robust plant growth and metabolite production, likely supporting this compound synthesis. semanticscholar.orgum.edu.my
Geographic Location Different climates and soilPlants of the same species grown in different locations exhibit variations in secondary metabolite concentrations.The specific combination of local environmental factors directly influences the final concentration of this compound. nih.gov

Impact of Post-Harvest Processing and Storage Conditions on this compound Content

The concentration of this compound in the final plant material or extract is significantly affected by post-harvest processing and storage. biomedicinej.comresearchgate.net These procedures, if not optimized, can lead to the degradation of sensitive phytochemicals.

Drying is a critical first step. Studies have shown that the choice of drying method, such as shade-drying versus oven-drying, influences the final metabolite profile. acgpubs.org For instance, fresh leaves are often air-dried under shade for several days at room temperature (e.g., 27 to 30°C) before being ground into powder. plos.org The absence of high heat in this method is intended to preserve thermolabile compounds.

Storage duration and conditions are also crucial. Research on C. nutans has demonstrated that prolonged storage leads to a significant reduction in total phenolic and flavonoid content. mdpi.comscielo.br One study found that total phenolic content could be reduced by as much as 50% after four days of storage at 25°C. scielo.br The stability of extracts is also temperature-dependent. When methanolic extracts were stored for four weeks, the loss of total phenolic content and antioxidant activity was significantly higher in samples stored at 4°C compared to those stored at -20°C. semanticscholar.org Extracts from plants grown with vermicompost showed better stability, but degradation still occurred. semanticscholar.orgum.edu.my Given that this compound is a complex glycoside, it is susceptible to similar enzymatic and oxidative degradation, highlighting the need for rapid processing and cold storage to preserve its integrity. mdpi.com

Table 3: Influence of Post-Harvest and Storage Factors on C. nutans Phytochemical Stability

FactorConditionObserved EffectImplication for this compoundReference
Drying Method Shade-drying at room temperatureA common method used to prepare plant material for extraction, aiming to minimize thermal degradation.Proper drying is essential to prevent enzymatic degradation of this compound while preserving its chemical structure. plos.org
Storage Duration (Plant Material) Storage at 25°C for 1-4 daysSignificant decrease in total phenolic content, with up to 50% loss after 4 days.This compound is likely to degrade during prolonged storage at ambient temperatures. Fresh leaves or properly stored dried material should be used. scielo.br
Storage Temperature (Extract) 4°C vs. -20°C over 4 weeksBoth temperatures led to a decrease in total phenolic content and antioxidant activity, but degradation was substantially higher at 4°C.To maintain the concentration of this compound in an extract, storage at -20°C or lower is recommended. semanticscholar.org
Storage Atmosphere Airtight containersPowdered leaf material is stored in airtight containers at cool temperatures (e.g., 3 ± 2°C) prior to extraction.Protecting the material from air and moisture is critical to limit oxidative and hydrolytic reactions that could degrade this compound. plos.org

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding and Research Findings on Clinacoside C

This compound is a sulfur-containing glucoside isolated from the plant Clinacanthus nutans (Burm. f.) Lindau. japsonline.comnih.gov Current scientific understanding of this compound is primarily based on phytochemical identification and preliminary bioactivity assessments, often as part of broader studies on C. nutans extracts.

Research has successfully identified this compound as a key metabolite in the leaves of the plant. researchgate.netnih.gov Through metabolomic analysis using 1H NMR, studies have postulated that this compound, along with Clinacoside B and isoschaftoside (B191611), is a main contributor to the antioxidant and hepatoprotective capabilities of leaf extracts. nih.gov The compound's antioxidant potential is a significant finding, suggesting a role in mitigating oxidative stress. nih.gov

Furthermore, in silico studies have provided theoretical insights into its drug-like properties. Molecular physicochemical analysis revealed that this compound complies with Lipinski's rule of five, which predicts a compound's potential for oral bioavailability. phcog.comnih.govphcog.com This suggests that this compound has a favorable molecular profile for potential drug development. nih.gov Molecular docking analyses have also been performed to predict its binding affinity to various enzymes, positioning it as a subject for further investigation as a potential enzyme inhibitor. phcog.comphcog.com

The table below summarizes the key research findings related to this compound.

Table 1: Summary of Key Research Findings on this compound

Research Area Finding Implication Reference(s)
Phytochemistry Identified as a sulfur-containing glucoside in Clinacanthus nutans. Confirms the chemical identity and presence in a known medicinal plant. japsonline.com, nih.gov
Antioxidant Activity Postulated via 1H NMR-based metabolomics to be a major contributor to the antioxidant activity of C. nutans leaf extracts. Suggests a potential role in preventing or mitigating conditions related to oxidative stress. researchgate.net, nih.gov
Hepatoprotection Implicated as a key metabolite contributing to the hepatoprotective effects of C. nutans leaves. Highlights a specific therapeutic area for future investigation. nih.gov
Drug-Likeness In silico analysis shows compliance with Lipinski's rule of five, with zero violations. Indicates favorable physicochemical properties for oral absorption and drug development. phcog.com, nih.gov, phcog.com
Enzyme Inhibition Evaluated in molecular docking studies as a potential ligand for various enzymes. Provides a theoretical basis for its mechanism of action and therapeutic targets. phcog.com, nih.gov, phcog.com

Identified Gaps in Current Knowledge Regarding this compound's Biological Functions and Mechanisms

Despite its promising preliminary profile, significant gaps exist in the scientific understanding of this compound. The majority of research has been conducted on crude or fractionated extracts of Clinacanthus nutans, making it difficult to attribute specific biological activities solely to this compound. japsonline.comnih.gov

Key knowledge gaps include:

Lack of In Vitro and In Vivo Validation: The biological activities of pure, isolated this compound have not been extensively validated through dedicated in vitro (cell-based) or in vivo (animal model) studies. While metabolomic and in silico studies are valuable, they are predictive and require experimental confirmation. researchgate.netnih.govphcog.com

Unknown Molecular Mechanisms: The precise molecular mechanisms through which this compound might exert its antioxidant or other potential effects remain unknown. japsonline.comnih.gov Research has not yet elucidated the specific signaling pathways, protein targets, or downstream effects modulated by this compound.

Limited Scope of Biological Screening: Investigation into the bioactivity of this compound has been narrow. Its potential role in the other reported pharmacological effects of C. nutans, such as antiviral, anticancer, immunomodulatory, or neuroprotective activities, has not been specifically explored. japsonline.comresearchgate.net

Structure-Activity Relationship (SAR): There is no information on the structure-activity relationship of this compound. Understanding which parts of its molecular structure are crucial for its biological activity is essential for designing more potent and specific derivatives. nih.gov

Biosynthetic Pathway: The complete biosynthetic pathway of this sulfur-containing glucoside in Clinacanthus nutans has not been fully detailed.

Strategic Directions for Advanced Mechanistic Studies and Comprehensive Pre-clinical Development

To bridge the identified knowledge gaps, a focused and strategic research approach is necessary. Future research should prioritize moving from extract-level analysis to studies using the isolated compound.

Strategic directions include:

Isolation and Purification: Development of efficient and scalable methods for the isolation and purification of high-purity this compound is a fundamental prerequisite for advanced studies.

Comprehensive In Vitro Bioactivity Screening: The purified compound should be systematically screened against a wide range of biological targets to confirm its antioxidant and anti-inflammatory effects and to uncover new activities (e.g., antiviral, anticancer).

Advanced Mechanistic Studies: To understand how this compound works, studies should focus on its effects on specific molecular pathways, such as the PI3K/AKT/NF-κB signaling pathway, which has been implicated in the activity of C. nutans extracts. Techniques like transcriptomics, proteomics, and specific enzyme inhibition assays would be crucial.

Validation in Pre-clinical Animal Models: The therapeutic potential of this compound must be evaluated in relevant animal models of disease, particularly for conditions related to inflammation and oxidative stress, such as liver injury. researchgate.netnih.gov These studies are essential to confirm efficacy and establish a basis for potential therapeutic use.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound would help identify the key structural features responsible for its activity. phcog.comnih.gov This could lead to the design of new molecules with enhanced potency or improved pharmacological properties.

Translational Research Prospects for Novel Therapeutic Lead Discovery from this compound

This compound represents a promising natural product scaffold for translational research and therapeutic lead discovery. Its favorable drug-like properties, combined with its postulated antioxidant and anti-inflammatory potential, make it an attractive starting point for drug development programs. phcog.comnih.gov

The primary translational prospect for this compound lies in its potential development as a novel agent for treating diseases where oxidative stress and inflammation are key pathological factors. This includes a wide range of conditions from chronic liver diseases to neurodegenerative disorders and beyond.

To realize this potential, future research must focus on translating the basic scientific findings into a pre-clinical evidence base. This involves a multi-step process:

Lead Optimization: Using insights from SAR studies, the chemical structure of this compound could be modified to create more potent and selective analogues with improved "drug-like" qualities.

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are required to understand its behavior in a biological system.

Target Deconvolution: Identifying the specific molecular target(s) of this compound is a critical step that can accelerate drug development and provide insights into its mechanism of action.

While the journey from a natural compound identified in an extract to a clinically approved drug is long and challenging, this compound possesses the foundational characteristics of a viable therapeutic lead. nih.gov Continued, focused research is essential to unlock its full potential and translate the traditional use of its plant source into evidence-based modern medicine.

Table 2: List of Mentioned Chemical Compounds

Compound Name
Clinacoside A
Clinacoside B
This compound
Cycloclinacoside A1
Isoschaftoside
Lupeol
Orientin
Isoorientin (B1672268)
Shaftoside
Vitexin (B1683572)
Isovitexin (B1672635)

Q & A

Q. How can conflicting results in this compound’s antioxidant vs. pro-oxidant effects be mitigated in publication?

  • Resolution Strategy :
  • Redox Context : Measure ROS levels under normoxic vs. hypoxic conditions .
  • Threshold Reporting : Define “antioxidant” activity as ≥50% reduction in DPPH/ABTS radicals compared to controls .
  • Peer Review : Disclose all raw data and analysis scripts for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.